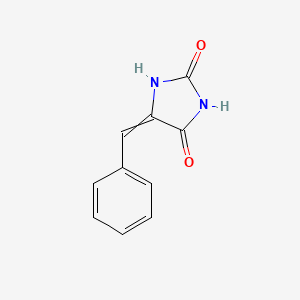

5-Benzylidenehydantoin

Description

Overview of Hydantoin (B18101) Scaffold in Chemical and Biological Research

The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic ring that is highly valued in medicinal chemistry. ekb.egnih.govresearchgate.net Its structure, featuring two nitrogen atoms and two carbonyl groups, provides multiple sites for chemical modification, allowing for the creation of a vast library of derivatives with diverse properties. nih.govthebioscan.comamazonaws.com This structural versatility has established the hydantoin core as a "privileged scaffold," meaning it is a recurring motif in a variety of biologically active compounds. ekb.egamazonaws.com

The significance of hydantoin derivatives is underscored by their presence in several clinically approved drugs, including the anticonvulsant Phenytoin (B1677684), the antimicrobial Nitrofurantoin, and the anticancer drugs Nilutamide and Enzalutamide. ekb.egnih.gov Beyond these established uses, research has revealed that compounds based on the hydantoin scaffold possess a broad spectrum of pharmacological activities. ekb.egresearchgate.net These activities include:

Anticancer: Many hydantoin derivatives exhibit potent anticancer properties by interfering with critical cellular processes such as cell proliferation and survival. ekb.egthebioscan.com Their mechanisms of action can involve inducing programmed cell death (apoptosis), inhibiting tubulin polymerization, or modulating key enzymes like histone deacetylase. ekb.eg

Antimicrobial: The scaffold is a foundation for agents active against a wide range of bacterial and fungal pathogens, making it a valuable starting point in the search for new antibiotics. thebioscan.com

Anticonvulsant: Historically, hydantoins are well-known for their anticonvulsant effects, a property that continues to be explored in the development of novel treatments for epilepsy. thebioscan.comwisdomlib.org

Anti-inflammatory: Certain derivatives have shown the ability to modulate immune responses and inhibit key enzymes in inflammatory pathways, such as tumor necrosis factor-α converting enzyme (TACE). wisdomlib.org

The ability to easily synthesize and modify the hydantoin core allows researchers to systematically study structure-activity relationships (SARs), providing crucial insights into how chemical structure correlates with biological function and paving the way for the design of more effective therapeutic agents. ekb.egnih.gov

Among the numerous hydantoin derivatives, 5-Benzylidenehydantoin (B7779842) has emerged as a particularly important molecule for advanced research. It is typically synthesized through a Knoevenagel condensation reaction between hydantoin and benzaldehyde (B42025). researchgate.net The defining feature of this derivative is the benzylidene group attached to the fifth position of the hydantoin ring, which creates a conjugated system that significantly influences its chemical and biological properties.

5-Benzylidenehydantoin serves as a fundamental scaffold for the development of targeted therapeutic agents, particularly enzyme inhibitors. researchgate.net Research has identified it as a promising starting point for creating inhibitors of sirtuins (SIRTs), a class of proteins involved in cellular processes like aging and inflammation, making them a target for cancer chemotherapy. amazonaws.com Specifically, derivatives of 3-benzyl-5-benzylidenehydantoin have demonstrated inhibitory activity against both SIRT1 and SIRT2. amazonaws.com

Furthermore, the 5-benzylidenehydantoin structure is a recognized pharmacophore for inhibiting various protein kinases, which are crucial regulators of cell signaling that are often dysregulated in cancer. ukm.my Studies have shown that these compounds can act as competitive inhibitors with ATP, blocking the kinase's catalytic activity. ukm.my The structural configuration of the double bond (Z or E isomer) is a key factor influencing the biological activity of these derivatives. ukm.my This makes 5-benzylidenehydantoin a valuable and versatile tool for medicinal chemists to explore and develop new, highly specific inhibitors for a range of biological targets. researchgate.netukm.my

Significance of Hydantoin Derivatives in Medicinal Chemistry

Scope and Objectives of Academic Investigations on 5-Benzylidenehydantoin

Academic research on 5-Benzylidenehydantoin is multifaceted, with the primary goal of leveraging its unique chemical structure to develop novel compounds with specific biological functions. The main objectives of these investigations include:

Synthesis of Novel Derivatives: A major focus is on the chemical synthesis of new analogues. Researchers modify the core structure by introducing various substituents onto the benzylidene ring or the hydantoin nitrogen atoms. researchgate.net This includes the creation of ester derivatives and hybrid molecules that combine the 5-benzylidenehydantoin scaffold with other bioactive fragments to enhance efficacy. amazonaws.comresearchgate.net

Exploration of Biological Activity: Investigations aim to screen these novel derivatives for a wide range of pharmacological effects. The primary areas of interest are anticancer and enzyme inhibitory activities. amazonaws.comukm.my For instance, researchers have developed hydantoin-chromene hybrids and tested their antiproliferative effects against various cancer cell lines. amazonaws.com

Elucidation of Mechanisms of Action: A key objective is to understand how these molecules exert their biological effects at a molecular level. This involves studies to determine if they induce apoptosis in cancer cells or inhibit specific enzymes like receptor tyrosine kinases, B-cell lymphoma-2 (Bcl-2) proteins, or sirtuins. amazonaws.comukm.my

Structure-Activity Relationship (SAR) Studies: Researchers systematically analyze how changes in the chemical structure of 5-benzylidenehydantoin derivatives affect their biological potency and selectivity. nih.gov By correlating specific structural features—such as the type and position of substituents on the aryl ring—with activity, scientists can formulate rules to guide the design of more effective compounds. ukm.my

Development of Research Tools: Beyond therapeutic applications, derivatives are being explored for other uses. Their photoisomerization properties have led to investigations into their potential as fluorescent probes for DNA labeling and other biological imaging applications. rsc.org

Research Data on 5-Benzylidenehydantoin Derivatives

The following tables present selected research findings on the biological activity of various 5-benzylidenehydantoin derivatives.

Table 1: Kinase Inhibitory Activity and Binding Energy of Selected Derivatives

This table shows the inhibitory concentration (IC₅₀) of a fluoro-substituted derivative against two cancer cell lines and the calculated binding energies of other derivatives against a receptor tyrosine kinase. Lower IC₅₀ values indicate higher potency. More negative binding energy values suggest stronger potential interaction with the target.

| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |

| Fluoro 5-benzylidene-hydantoin | PC-3 (Prostate Cancer) | 6.8 | - | ukm.my |

| Fluoro 5-benzylidene-hydantoin | MDA-MB-23 (Breast Cancer) | 3.8 | - | ukm.my |

| Derivative 8 (methoxy-substituted) | VEGFR-2 | - | -7.94 | ukm.my |

| Derivative 7 | VEGFR-2 | - | -7.69 | ukm.my |

| Derivative 11 | VEGFR-2 | - | -7.63 | ukm.my |

Table 2: Sirtuin (SIRT) Inhibitory Activity of 3-Benzyl-5-benzylidenehydantoin Derivatives

This table highlights the activity of specific derivatives as inhibitors of SIRT1 and SIRT2, enzymes targeted in cancer therapy.

| Compound | Target | Activity | Note | Reference |

| 27a | SIRT1, SIRT2 | Good Inhibitor | - | amazonaws.com |

| 27b | SIRT1, SIRT2 | Good Inhibitor | - | amazonaws.com |

| 27c | SIRT1, SIRT2 | Good Inhibitor | - | amazonaws.com |

| 27 | SIRT1, SIRT2 | Non-selective inhibitor | Absorbed through passive diffusion | amazonaws.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-benzylideneimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

InChI Key |

UDTSPKADQGPZFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylidenehydantoin and Its Derivatives

Classical and Contemporary Synthesis Approaches

The traditional and more recent methods for synthesizing 5-benzylidenehydantoin (B7779842) primarily rely on well-established organic reactions. These approaches have been refined over time to improve yields and accommodate a variety of substrates.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a prominent method for the synthesis of 5-benzylidenehydantoin and its derivatives. aip.orgaip.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, hydantoin (B18101), with an aldehyde or ketone, such as benzaldehyde (B42025). aip.orgresearch-nexus.netresearchgate.net The reaction is typically facilitated by a basic catalyst, which deprotonates the hydantoin at the C-5 position, forming a reactive nucleophile that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting aldol-type intermediate yields the 5-benzylidenehydantoin product.

Various catalytic systems have been explored to optimize this reaction. Mixed catalyst systems, such as urea-p-toluenesulfonic acid (Urea-PTSA) and guanidine (B92328) hydrochloride-triethylamine (GnHCl-TEA), have been successfully employed in polyethylene (B3416737) glycol as a solvent. aip.orgaip.org The choice of catalyst can influence the reaction's efficiency depending on the electronic nature of the substituents on the aromatic aldehyde. For instance, the Urea-PTSA system has been found to provide better yields for electron-rich aldehydes, while the GnHCl-TEA system is more suitable for electron-poor and heteroaromatic aldehydes. aip.orgaip.org

Table 1: Catalyst Systems in Knoevenagel Condensation for 5-Benzylidenehydantoin Synthesis

| Catalyst System | Aldehyde Type | Solvent | Reference |

|---|---|---|---|

| Urea-p-toluenesulfonic acid (Urea-PTSA) | Electron-rich aromatic aldehydes | Polyethylene glycol | aip.orgaip.org |

| Guanidine hydrochloride-triethylamine (GnHCl-TEA) | Electron-poor and heteroaromatic aldehydes | Polyethylene glycol | aip.orgaip.org |

| Sodium hydroxide (B78521) or Potassium carbonate | Benzaldehyde | Not specified |

Cycloaddition Reactions in Hydantoin Ring Formation

While less common for the direct synthesis of 5-benzylidenehydantoin itself, cycloaddition reactions represent a valid strategy for constructing the core hydantoin ring, which can then be further functionalized. For example, a palladium-catalyzed (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and isocyanates or thioisocyanates can produce a variety of hydantoin and thiohydantoin derivatives. organic-chemistry.org This method offers a pathway to highly substituted hydantoins. organic-chemistry.org The resulting hydantoin can then potentially undergo a Knoevenagel-type condensation with benzaldehyde to yield the target 5-benzylidenehydantoin.

Bucherer-Bergs Reaction and Related Methods

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.orgmdpi.comencyclopedia.pubnih.gov While this method is highly versatile for a range of hydantoins, its direct application to synthesize 5-benzylidenehydantoin is not the primary route, as it typically starts with a carbonyl compound that will form the C-5 position of the hydantoin. wikipedia.orgmdpi.comencyclopedia.pub However, it is a foundational method for creating the hydantoin scaffold itself. sci-hub.se The reaction proceeds through the formation of an aminonitrile intermediate from the starting aldehyde or ketone, which then reacts with carbon dioxide (from ammonium carbonate) and cyclizes to form the hydantoin ring. wikipedia.org

Historically, the reaction conditions have been optimized, with the finding that using 50% alcohol as a solvent allows for good yields with aldehydes and excellent yields with ketones. wikipedia.org The synthesis of the well-known antiepileptic drug phenytoin (B1677684) (5,5-diphenylhydantoin) from benzophenone (B1666685) using the Bucherer-Bergs reaction highlights the utility of this method for creating C-5 substituted hydantoins. mdpi.com

Multi-Step Conventional Synthetic Sequences

The synthesis of certain 5-benzylidenehydantoin derivatives can be achieved through multi-step conventional synthetic sequences. research-nexus.netresearchgate.net A common approach involves an initial Knoevenagel condensation of hydantoin with a substituted benzaldehyde to form the 5-benzylidenehydantoin intermediate. research-nexus.netresearchgate.net This intermediate can then be further modified. For example, the nitrogen at the N-3 position of the hydantoin ring can be alkylated. researchgate.net

One documented multi-step synthesis involves the reaction of the pre-formed 5-benzylidenehydantoin with ethyl or methyl bromoacetyl derivatives of amino acids like alaninates, butanoates, valinates, and norvalinates to produce ester-containing derivatives. research-nexus.netresearchgate.net This approach allows for the introduction of diverse functionalities onto the hydantoin scaffold, starting from the core 5-benzylidene structure.

Advanced Synthetic Techniques

To address some of the limitations of classical methods, such as long reaction times and the use of harsh reagents, more advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. researchgate.netorganic-chemistry.org This technique has been successfully applied to the synthesis of hydantoins. beilstein-journals.orgucl.ac.be For instance, the microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins under solvent-free conditions has been reported to give yields in the range of 74–96%. researchgate.net

In one specific application, a one-pot, two-step microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been developed. beilstein-journals.org This method involves the N-carbamylation of an amino acid with potassium cyanate, followed by acid-induced cyclization under microwave irradiation, affording hydantoins in good to excellent yields (34-89%). beilstein-journals.org While this example produces a 5-benzylhydantoin (B43465), the efficiency of microwave heating in the cyclization step is clearly demonstrated. beilstein-journals.org Another study reports the microwave-promoted, solvent-free condensation of arylglyoxals with phenylurea or phenylthiourea (B91264) using polyphosphoric ester as a mediator to produce 1,5-disubstituted hydantoins in high yields (81-95%) within minutes. organic-chemistry.org These examples underscore the potential of microwave irradiation to significantly improve the efficiency and environmental friendliness of hydantoin synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydantoins

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Knoevenagel | Hours | Low to moderate | Basic catalyst, conventional heating | research-nexus.netresearchgate.net |

| Microwave-Assisted Condensation | 2.5-3.5 minutes | 81-95% | Solvent-free, polyphosphoric ester | organic-chemistry.org |

| Microwave-Assisted Urech Synthesis | ~1 hour 15 minutes | 34-89% | Water, microwave irradiation | beilstein-journals.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Benzylidenehydantoin |

| 5,5-Diphenylhydantoin (Phenytoin) |

| 5-Benzylhydantoin |

| Benzaldehyde |

| Hydantoin |

| Urea |

| p-Toluenesulfonic acid |

| Guanidine hydrochloride |

| Triethylamine (B128534) |

| Polyethylene glycol |

| Potassium cyanate |

| Ethyl bromoacetate |

| Methyl bromoacetate |

| Phenylurea |

| Phenylthiourea |

| Polyphosphoric ester |

| 5-Vinyloxazolidine-2,4-dione |

| Isocyanate |

| Thioisocyanate |

| Ammonium carbonate |

| Potassium cyanide |

| Sodium cyanide |

| Alaninate |

| Butanoate |

| Valinate |

| Norvalinate |

Catalytic and Electrocatalytic Hydrogenation Processes

The reduction of the exocyclic double bond in 5-benzylidenehydantoin to yield 5-benzylhydantoin is a significant transformation, providing access to a different class of substituted hydantoins. This is commonly achieved through catalytic and electrocatalytic hydrogenation.

Catalytic hydrogenation typically employs transition metal catalysts such as palladium, platinum, or nickel. google.comresearchgate.netmdpi.com For instance, 5-ylidenehydantoin derivatives can be hydrogenated using a palladium or nickel catalyst. google.com The reaction conditions, including temperature and pressure, are crucial for the reaction's success. A patented method describes the hydrogenation of 5-(4-hydroxybenzylidene)hydantoin (B8646762) at 40°C and 10 kg/cm ² hydrogen pressure, resulting in a 98% yield of 5-(4-hydroxybenzyl)hydantoin. google.com

Electrocatalytic hydrogenation offers an alternative approach, often under milder conditions. The electrocatalytic hydrogenation of 5-benzylidenehydantoin using a Raney-nickel powder cathode has been shown to smoothly produce 5-benzylhydantoin. oup.com This process was found to be slightly more reactive than conventional catalytic hydrogenation. oup.com The addition of a base like sodium hydroxide can facilitate the reaction by enhancing the catalytic activity of the Raney-nickel. oup.com The efficiency of both catalytic and electrocatalytic processes is influenced by the catalyst-to-substrate ratio, with a decrease in this ratio often requiring longer reaction times for satisfactory yields. oup.com

| Substrate | Catalyst/Method | Product | Yield | Reference |

| 5-(4-Hydroxybenzylidene)hydantoin | Palladium or Nickel Catalyst | 5-(4-Hydroxybenzyl)hydantoin | 98% | google.com |

| 5-Benzylidenehydantoin | Electrocatalytic (Raney-Ni cathode) | 5-Benzylhydantoin | 57% | oup.com |

| 5-Benzylidenehydantoin | Catalytic (Raney-Ni) with NaOH | 5-Benzylhydantoin | High | oup.com |

| Various Nitriles | Ni-NPs@SiO2-500 | Primary Amines | Good to Excellent | nih.gov |

| Vinyl Derivatives | Pd/C | Hydrogenated products | >60% | mdpi.com |

Green Chemistry Principles in 5-Benzylidenehydantoin Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydantoin derivatives to minimize environmental impact. A key focus has been the reduction or elimination of hazardous solvents and the use of energy-efficient methods.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The synthesis of 5-alkylidene and 5-arylidenehydantoins has been successfully achieved under solvent-free conditions using microwave irradiation, affording high yields ranging from 74–96%. researchgate.net This method not only reduces reaction times but also often leads to cleaner reactions and simpler work-up procedures. organic-chemistry.org The use of polyphosphoric ester (PPE) as a reaction mediator in the microwave-promoted solvent-free condensation of arylglyoxals and phenylurea/thiourea further exemplifies a green approach to hydantoin synthesis, with yields between 81-95%. organic-chemistry.org These solvent-free microwave-assisted methods align with green chemistry principles by preventing waste, maximizing atom economy, and improving energy efficiency. anton-paar.comoatext.com

| Synthetic Approach | Key Features | Yield | Reference |

| Microwave-Assisted Synthesis | Solvent-free, Rapid, High Yield | 74–96% | researchgate.net |

| Microwave-Promoted Condensation | Solvent-free, PPE mediator | 81–95% | organic-chemistry.org |

Derivatization Strategies

The 5-benzylidenehydantoin scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse molecular libraries. Key derivatization strategies include modifications at the nitrogen atoms (N-1 and N-3) and the C-5 position.

N-Alkylation and N-Substituent Modifications

The hydantoin ring contains two nitrogen atoms, N-1 and N-3, which can be selectively alkylated. Due to the higher acidity of the N-3 proton, it is more readily alkylated under basic conditions. jst.go.jp However, methods for direct N-1 selective alkylation have also been developed.

The use of potassium bases like potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 methylation of phenytoin, a 5,5-diphenylhydantoin. jst.go.jp In contrast, N-3 alkylation of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277) with 1-chloropentane (B165111) in the presence of potassium carbonate in N,N-dimethylformamide (DMF) has been reported. ekb.eg At 70°C, this reaction yielded both the N-3 monosubstituted product (11% yield) and the N-1,N-3 disubstituted product (12% yield). ekb.eg Increasing the temperature to 100°C improved the yield of the N-3 substituted product to 22%. ekb.eg

A general copper-catalyzed method for the regioselective N-3-arylation of hydantoins using unsymmetrical iodonium (B1229267) salts has also been developed, proceeding under mild conditions without epimerization at the C-5 position. nih.gov

| Hydantoin Derivative | Reagent/Conditions | Position of Alkylation | Product | Yield | Reference |

| Phenytoin | CH3I / KHMDS / THF | N-1 | N-1-methylphenytoin | Good | jst.go.jp |

| 5-(4-chlorobenzylidene)hydantoin | 1-chloropentane / K2CO3 / DMF (70°C) | N-3 | 3-pentyl-5-(4-chlorobenzylidene)hydantoin | 11% | ekb.eg |

| 5-(4-chlorobenzylidene)hydantoin | 1-chloropentane / K2CO3 / DMF (70°C) | N-1, N-3 | 1,3-dipentyl-5-(4-chlorobenzylidene)hydantoin | 12% | ekb.eg |

| 5-(4-chlorobenzylidene)hydantoin | 1-chloropentane / K2CO3 / DMF (100°C) | N-3 | 3-pentyl-5-(4-chlorobenzylidene)hydantoin | 22% | ekb.eg |

| Various Hydantoins | Diaryliodonium salts / Cu(NO3)2·3/2H2O / TEA | N-3 | N-3-arylhydantoins | Good | nih.gov |

C-5 Alkylidation and Arylidenation

The C-5 position of the hydantoin ring is a key site for introducing diversity. The most common method for introducing an arylidene group is the Knoevenagel condensation of hydantoin with an appropriate aldehyde. This strategy has been used to synthesize a variety of 5-arylidenehydantoins. For example, 5-anthracenylidene and 5-(4-benzyloxy-3-methoxy)benzylidene-hydantoin derivatives have been prepared by condensing anthracene-9-carboxaldehyde and 4-benzyloxy-3-methoxybenzaldehyde (B140485) with hydantoin derivatives.

A highly efficient protocol for the C-5 selective alkylation of hydantoins under phase-transfer catalysis using tetrabutylammonium (B224687) bromide (TBAB) has been reported. nih.gov This method is applicable to a wide range of electrophiles, including alkyl, allyl, propargyl, and benzyl (B1604629) halides, providing high yields under mild conditions. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Arylidenation | Anthracene-9-carboxaldehyde / Hydantoin | 5-Anthracenylidenehydantoin | |

| Arylidenation | 4-Benzyloxy-3-methoxybenzaldehyde / Hydantoin | 5-(4-Benzyloxy-3-methoxy)benzylidenehydantoin | |

| Alkylation | Alkyl/Allyl/Propargyl/Benzyl halides / Hydantoin / TBAB | C-5 Alkylated Hydantoins | nih.gov |

Esterification Reactions

Esterification is another important derivatization strategy, often involving the N-3 position of the hydantoin ring. Ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters have been synthesized in a multi-step process. researchgate.netresearch-nexus.net This involves an initial Knoevenagel condensation to form the 5-benzylidenehydantoin, which is then reacted with ethyl or methyl (bromoacetyl)alaninates, butanoates, valinates, or norvalinates. researchgate.netresearch-nexus.net These reactions typically result in low to moderate yields. researchgate.netresearch-nexus.net For example, the synthesis of various ester derivatives of 5-benzylidenehydantoin has been achieved by reacting the N-3 position with different bromoacetylated amino acid esters. researchgate.net

| 5-Benzylidenehydantoin Derivative | Esterifying Agent | Product | Yield | Reference |

| 5-(4-methoxybenzylidene)hydantoin | Methyl (bromoacetyl)alaninate | Methyl [2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl]alaninate | Low-Moderate | researchgate.net |

| 5-(4-methylbenzylidene)hydantoin | Ethyl (bromoacetyl)valinate | Ethyl [2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl]valinate | Low-Moderate | researchgate.net |

| 5-benzylidenehydantoin | Methyl (bromoacetyl)norvalinate | Methyl [2-(5-benzylidene-2,4-dioxoimidazolidin-3-yl)acetyl]norvalinate | Low-Moderate | researchgate.net |

Mannich Reactions

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. gijash.com This reaction results in the formation of a β-amino-carbonyl compound known as a Mannich base. gijash.com The N-H protons of the hydantoin ring can act as the active hydrogen component.

Research has shown that 5-arylidenehydantoin derivatives can undergo Mannich reactions. For instance, 5-anthracenylidene- and 5-(4-benzyloxy-3-methoxy)benzylidene-hydantoin and their 2-thiohydantoin (B1682308) analogs react with formaldehyde (B43269) and morpholine (B109124) to produce the corresponding N-Mannich bases. researchgate.net The reaction involves the aminomethylation of the N-3 position of the hydantoin ring. gijash.com

| Hydantoin Derivative | Amine | Aldehyde | Product | Reference |

| 5-Anthracenylidenehydantoin | Morpholine | Formaldehyde | N-3-(Morpholinomethyl)-5-anthracenylidenehydantoin | researchgate.net |

| 5-(4-Benzyloxy-3-methoxy)benzylidenehydantoin | Morpholine | Formaldehyde | N-3-(Morpholinomethyl)-5-(4-benzyloxy-3-methoxy)benzylidenehydantoin | researchgate.net |

2-Thiohydantoin Analogues and S-Alkylation

The synthesis of 2-thiohydantoin analogues of 5-benzylidenehydantoin typically proceeds through a modified Knoevenagel condensation. This reaction involves the condensation of 2-thiohydantoin with various substituted benzaldehydes. rsc.orgjchemrev.comjchemrev.com The process is often carried out by refluxing the reactants in acetic acid with sodium acetate (B1210297) as a catalyst. rsc.org This method allows for the formation of a diverse range of (Z)-5-(substituted benzylidene)-2-thioxoimidazolidin-4-one derivatives. rsc.org The reaction time and yields can vary significantly depending on the specific aldehyde used. rsc.org

For instance, the synthesis of various (Z)-5-(substituted benzylidene)thiohydantoin analogues has been reported with yields ranging from 15.1% to 85.2%. rsc.org After the reaction is complete, the product often precipitates upon the addition of water and can be purified by washing with suitable solvents like ethyl acetate or methylene chloride. rsc.org

| Substituent on Benzaldehyde | Product Name | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4-Hydroxy | (Z)-5-(4-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one | 4 | 85.2 |

| 2-Hydroxy | (Z)-5-(2-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one | 4 | 61.4 |

| 2,4-Dihydroxy | (Z)-5-(2,4-Dihydroxybenzylidene)-2-thioxoimidazolidin-4-one | 5 | 58.1 |

A key reaction of the 2-thiohydantoin core is S-alkylation. The sulfur atom at the C-2 position can be selectively alkylated. jchemrev.comjchemrev.comnih.gov This reaction is commonly performed by treating the 2-thiohydantoin derivative with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. jchemrev.comnih.gov This regioselective alkylation yields 2-alkylthio derivatives, which are important intermediates for the synthesis of other biologically active compounds. nih.govresearchgate.netbibliotekanauki.pl

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in the synthesis of 5-benzylidenehydantoin and its derivatives to ensure high efficiency and product yield. Key factors that are manipulated include the choice of catalyst systems, solvents, and the electronic nature of the substituents on the starting materials.

Role of Catalyst Systems (e.g., Urea-PTSA, GnHCl-TEA)

The Knoevenagel condensation for producing 5-benzylidenehydantoin derivatives can be effectively catalyzed by mixed catalyst systems. aip.orgaip.org Two notable systems are a mixture of Urea and p-Toluenesulfonic acid (Urea-PTSA) and a combination of Guanidine hydrochloride and triethylamine (GnHCl-TEA). aip.orgaip.orgresearchgate.net The choice between these systems is largely dictated by the electronic properties of the aromatic aldehyde being used. aip.orgaip.org

The Urea-PTSA catalyst system has been found to provide the best yields when the aromatic aldehyde substrate contains electron-donating groups. aip.orgaip.org In contrast, the GnHCl-TEA catalyst system is more suitable for aromatic aldehydes that have electron-withdrawing substituents, as well as for heteroaromatic aldehydes. aip.orgaip.org This selectivity allows for a tailored approach to synthesis, maximizing the yield based on the specific starting material. aip.org

| Aldehyde Substituent (R) | Catalyst System | Yield (%) |

|---|---|---|

| 4-OCH₃ (Electron-Donating) | Urea/PTSA | 80 |

| GnHCl/TEA | 75 | |

| 4-Cl (Electron-Withdrawing) | Urea/PTSA | 65 |

| GnHCl/TEA | 85 | |

| 4-NO₂ (Strong Electron-Withdrawing) | Urea/PTSA | 60 |

| GnHCl/TEA | 90 |

Solvent Effects on Reaction Outcomes

The choice of solvent plays a significant role in the synthesis of 5-benzylidenehydantoin derivatives. In reactions catalyzed by Urea-PTSA and GnHCl-TEA systems, polyethylene glycol (PEG) has been used as an effective solvent medium. aip.orgaip.org For the synthesis of 2-thiohydantoin analogues, acetic acid is commonly employed, serving as both a solvent and a catalyst. rsc.org

The solvent can influence reaction rates and the ease of product isolation. cardiff.ac.uk For example, the solubility of the final product is a key consideration; many hydantoin derivatives are crystalline and can be easily purified by crystallization from an appropriate solvent. jddtonline.info While a systematic study comparing a wide range of solvents on yield is not extensively detailed in the cited literature, the successful use of solvents like PEG and acetic acid in specific synthetic routes highlights their importance. rsc.orgaip.orgaip.org The addition of co-solvents like DMSO has been noted to affect reaction rates in related hydantoin chemistry, suggesting that solvent choice is a critical parameter for optimization. cardiff.ac.uk

Impact of Substituent Electronic Properties on Reaction Yield

The electronic properties of the substituents on the aromatic aldehyde have a pronounced impact on the reaction yield, particularly in the context of the catalyst system used. aip.orgaip.orgresearchgate.net This phenomenon is rooted in the mechanism of the Knoevenagel condensation.

Substituents that donate electrons (e.g., methoxy (B1213986), -OCH₃) increase the electron density of the aromatic ring. libretexts.org This effect makes the aldehyde more electron-rich, and under these conditions, the acidic Urea-PTSA catalyst system proves to be more effective, leading to higher product yields. aip.orgaip.org

Conversely, substituents that withdraw electrons (e.g., chloro, -Cl; nitro, -NO₂) decrease the electron density on the ring, making the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This electronic state is better accommodated by the basic GnHCl-TEA catalyst system, which results in superior yields for these substrates. aip.orgaip.org The interplay between the substituent's electronic nature and the catalyst's properties is therefore a key principle in optimizing the synthesis of these compounds. aip.org

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Benzylidenehydantoin (B7779842), both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in confirming its structure.

In the ¹H NMR spectrum of 5-Benzylidenehydantoin, specific signals confirm the presence of different types of protons. The spectra typically show signals for the two N-H protons of the hydantoin (B18101) ring at approximately 11.5 ppm and 10.2 ppm, which are assigned to the amide proton at position 1 and the imide proton at position 3, respectively. semanticscholar.orgresearchgate.net A characteristic singlet for the benzylidene proton (=CH) appears around 6.5 ppm. semanticscholar.orgresearchgate.net The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.3 to 7.6 ppm. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for 5-Benzylidenehydantoin

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N¹-H |

| ~10.2 | Singlet | 1H | N³-H |

| 7.3 - 7.6 | Multiplet | 5H | Aromatic protons |

| ~6.5 | Singlet | 1H | Benzylidene proton (=CH) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 5-Benzylidenehydantoin, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the carbons of the hydantoin ring. The carbonyl carbons (C=O) of the hydantoin ring typically resonate at around 164 ppm and 155 ppm. semanticscholar.org The benzylidene carbon signal is observed at approximately 109 ppm. semanticscholar.orgresearchgate.net The carbons of the phenyl group show signals in the aromatic region, typically between 125 ppm and 132 ppm. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for 5-Benzylidenehydantoin

| Chemical Shift (δ) in ppm | Assignment |

| ~164 | C4 (C=O) |

| ~155 | C2 (C=O) |

| 125 - 132 | Aromatic carbons |

| ~109 | Benzylidene carbon (=CH) |

| ~125 | C5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 5-Benzylidenehydantoin displays characteristic absorption bands that correspond to the various functional groups in the molecule. Strong absorption bands are typically observed for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹. semanticscholar.orgresearchgate.net The carbonyl (C=O) stretching vibrations of the hydantoin ring give rise to strong absorptions around 1700-1785 cm⁻¹. semanticscholar.org The C=C stretching vibration of the exocyclic double bond is typically observed around 1660 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations also appear in their characteristic regions of the spectrum. The FT-IR spectrum can be recorded using techniques such as a KBr wafer. nih.gov

Table 3: FT-IR Spectroscopic Data for 5-Benzylidenehydantoin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| 1700-1785 | Strong | C=O stretching (hydantoin ring) |

| ~1660 | Medium | C=C stretching (exocyclic) |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (solid or solution) and the measurement technique.

Vibrational Circular Dichroism (VCD) Spectroscopy for Mechanistic Studies

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is particularly powerful for determining the absolute configuration of chiral molecules and for probing the conformational properties of complex systems in solution. bruker.comnih.gov VCD is the chiroptical equivalent of infrared spectroscopy, and its spectra can be obtained for all non-racemic chiral compounds. researchgate.net

In the context of mechanistic studies, VCD can provide valuable information on the structure of catalysts and their interactions with reactants and intermediates. researchgate.net By comparing experimental VCD spectra with those predicted by computational methods, such as density functional theory (DFT), it is possible to elucidate the stereochemistry of reaction mechanisms. nih.govresearchgate.net While direct VCD studies specifically on 5-benzylidenehydantoin for mechanistic elucidation are not extensively documented in the provided results, the principles of the technique are broadly applicable. For a molecule to be VCD active, it must be chiral; therefore, studies would focus on chiral derivatives of 5-benzylidenehydantoin or its interactions within a chiral environment. The technique is sensitive to the supramolecular organization of molecules, making it useful for understanding aggregation and interactions with other biomolecules like proteins and DNA. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. bath.ac.uk This technique is particularly useful for studying molecules with conjugated π systems, such as 5-benzylidenehydantoin. libretexts.org The absorption of light promotes an electron from a π bonding orbital to a π* anti-bonding orbital (a π-π* transition). libretexts.org

The UV-Vis spectrum of 5-benzylidenehydantoin is characterized by strong absorption bands in the ultraviolet region, which is typical for molecules containing chromophores like the benzylidene and hydantoin moieties. For instance, in ethanol, 5-benzylidenehydantoin exhibits an absorption maximum (λmax) at 251 nm. whiterose.ac.uk The position and intensity of these absorption bands are sensitive to the solvent environment. Studies on halogen-substituted 5-benzylidenehydantoin derivatives have shown that the absorption maxima shift with changes in solvent polarity and acidity. smeits.rs Specifically, an increase in solvent polarity and acidity leads to an increase in the intensity of the absorption band in the 270-300 nm range. smeits.rs This phenomenon, known as solvatochromism, indicates that the electronic distribution in the molecule is influenced by interactions with solvent molecules, affecting the energy gap between the ground and excited states. smeits.rs In aprotic solvents, a single absorption band is typically observed, which can broaden and split into two bands in more acidic, protic media. smeits.rs

Table 1: UV-Vis Absorption Data for 5-Benzylidenehydantoin

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | 251 | 28,450 |

| Ethanol | 294 (shoulder) | Not specified |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Techniques

High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) is a powerful analytical technique for the accurate mass determination and identification of compounds in complex mixtures. nih.govund.edu ESI is a soft ionization method that allows for the analysis of polar molecules with minimal fragmentation. und.edu When coupled with a high-resolution TOF mass analyzer, it provides precise mass measurements, enabling the determination of elemental compositions. nih.govresearchgate.net

This technique is instrumental in confirming the synthesis of 5-benzylidenehydantoin derivatives and characterizing their structures. researchgate.net The high mass accuracy of HR-ESI-TOF-MS allows for the confident identification of molecular ions and any fragments, corroborating the expected molecular formulas. und.edu The method is highly sensitive, with detection limits that can reach the nanogram per cubic meter level for certain compounds. copernicus.org While specific HR-ESI-TOF-MS data for the parent 5-benzylidenehydantoin was not detailed in the provided search results, the technique is routinely applied in the characterization of such organic molecules to confirm their identity and purity. researchgate.netnih.gov

Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, one can obtain the precise coordinates of each atom in the crystal lattice, allowing for the detailed calculation of bond lengths, bond angles, and other geometric parameters. uol.deuniv-rennes.fr

This method has been successfully applied to various derivatives of 5-benzylidenehydantoin to elucidate their solid-state structures. For example, the crystal structures of several cycloalkane-5-spirohydantoins bearing substituted benzyl groups have been determined. researchgate.net Similarly, the structures of 3-methyl-5-p-methylbenzylidene-2-selenohydantoin and other derivatives have been resolved using this technique. core.ac.ukresearchgate.net The analysis provides definitive proof of the molecular connectivity and conformation adopted by the molecules in the crystalline state. mdpi.com

Table 2: Crystallographic Data for a 5-Benzylidenehydantoin Derivative (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 18.765(7) |

| β (°) | 98.45(3) |

| Volume (ų) | 1020.1(7) |

| Z | 4 |

Hydrogen Bonding Network Analysis (e.g., N-H⋯O, O-H⋯O, N-H⋯S Interactions)

In the solid state, the crystal packing of 5-benzylidenehydantoin and its derivatives is significantly influenced by a network of intermolecular hydrogen bonds. The hydantoin ring contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups), facilitating the formation of robust hydrogen-bonding motifs.

Analysis of the crystal structures of related compounds reveals that N-H⋯O hydrogen bonds are a predominant feature. researchgate.net These interactions often lead to the formation of specific, recognizable patterns, such as dimers connected through paired N-H⋯O bonds, which can be described by graph-set notation like R²₂(8). researchgate.net In addition to the strong N-H⋯O interactions, weaker C-H⋯O interactions also play a crucial role in stabilizing the crystal lattice, often linking the primary hydrogen-bonded assemblies into more extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com In thiohydantoin derivatives, analogous N-H⋯S interactions are observed. researchgate.net The presence and geometry of these hydrogen bonds, including donor-acceptor distances and angles, are precisely determined from the single crystal X-ray diffraction data. researchgate.netsapub.org

Elemental Composition Determination

Elemental analysis is a fundamental technique for verifying the chemical composition and purity of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a sample. This method is highly reliable and is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. measurlabs.com

The molecular formula for 5-Benzylidenehydantoin is C₁₀H₈N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. The experimental values, obtained through CHNS/O analysis, for a pure sample of 5-Benzylidenehydantoin are expected to align closely with these theoretical percentages. While specific experimental data for the unsubstituted 5-Benzylidenehydantoin is not detailed in the cited literature, analyses of its derivatives, such as (E)-5-(3-Chloro-4-(dodecyloxy)benzylidene)imidazolidine-2,4-dione, demonstrate the application of this method where calculated and found values are compared for verification. smeits.rs

The following table presents the theoretical elemental composition of 5-Benzylidenehydantoin.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 63.83 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.28 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.99 |

| Total Molecular Weight | 188.186 | 100.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of 5-benzylidenehydantoin (B7779842).

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational studies on 5-benzylidenehydantoin. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets to achieve a balance between computational cost and accuracy. ukm.my A commonly employed and robust basis set for this class of compounds is the 6-311++G(d,p), which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of electron distribution, particularly in systems with potential for hydrogen bonding and non-covalent interactions. ukm.myresearchgate.netresearchgate.net

These calculations are crucial for predicting a wide range of molecular properties, including geometric parameters, electronic structure, and vibrational frequencies. researchgate.netresearchgate.netmdpi.com For instance, DFT has been used to study the electronic and geometric properties of thiohydantoin derivatives, showing a good correlation between theoretical predictions and experimental observations. researchgate.net

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.commdpi.com For 5-benzylidenehydantoin and its analogs, geometry optimization is typically performed using DFT methods like B3LYP/6-311++G(d,p). ukm.myresearchgate.net This process provides key structural information such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the investigation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A smaller gap generally indicates a more reactive species.

Molecular Electrostatic Potential (MEP) maps are also generated from the optimized electronic structure. researchgate.net These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding intermolecular interactions, including hydrogen bonding and potential binding to biological targets. researchgate.net

Table 1: Representative Calculated Electronic Properties for a 5-Benzylidenehydantoin Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

Note: The values presented are illustrative and can vary depending on the specific derivative and computational method.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules like 5-benzylidenehydantoin. researchgate.netfaccts.denih.govfaccts.de By calculating the energies of electronic excited states and the probabilities of transitions between them, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. faccts.de

The choice of functional and basis set is critical for accurate predictions. Studies have shown that TD-DFT calculations can successfully reproduce the experimental UV-Vis spectra of hydantoin (B18101) derivatives, with a good correlation between the predicted and observed absorption maxima. researchgate.net These predictions are instrumental in understanding the electronic transitions responsible for the observed absorption bands, such as n → π* and π → π* transitions.

Reaction Mechanism Elucidation via Computational Methods

For example, computational studies can be employed to investigate the mechanism of racemization of 5-substituted hydantoins. cardiff.ac.uk By calculating the energies of different proposed intermediates and transition states, it is possible to determine the most likely mechanistic pathway, such as an SeI (substitution, electrophilic, internal) mechanism. cardiff.ac.uk These computational insights, often combined with experimental kinetic data, provide a comprehensive understanding of the reaction dynamics. rsc.orgcardiff.ac.uk

Molecular Modeling and Simulation

Beyond quantum chemical calculations on isolated molecules, molecular modeling and simulation techniques are employed to study the interactions of 5-benzylidenehydantoin with larger biological systems.

Molecular Docking Studies (e.g., Enzyme Active Site Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of 5-benzylidenehydantoin, docking studies are frequently used to investigate its potential interactions with the active sites of various enzymes, which is a critical step in rational drug design. sci-hub.senih.govmdpi.com

These studies have been used to explore the binding of 5-benzylidenehydantoin derivatives to a range of biological targets, including receptor tyrosine kinases and tyrosinase. ukm.mynih.gov The process involves generating a three-dimensional model of the target protein and then "docking" the 5-benzylidenehydantoin derivative into the active site. The docking algorithm samples various binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of molecular docking can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme's active site. mdpi.com For example, docking studies have suggested that the 5-benzylidenehydantoin scaffold can interact with the hinge region of kinases, potentially blocking the binding of ATP. ukm.my These insights are invaluable for understanding the mechanism of action of these compounds and for designing new derivatives with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for a 5-Benzylidenehydantoin Derivative with a Target Enzyme

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction |

| Key Interacting Residues | Asp123, Lys45, Phe210 | Specific amino acids involved in binding |

| Types of Interactions | Hydrogen bond with Asp123, Hydrophobic interaction with Phe210 | Nature of the forces stabilizing the complex |

Note: The values and residues presented are for illustrative purposes and will vary depending on the specific ligand-protein system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions. For the 5-benzylidenehydantoin scaffold, MD simulations have been particularly instrumental in the context of drug discovery to elucidate the dynamic interactions between these compounds and their biological targets.

Research Findings:

MD simulations are employed to understand the structural, dynamical, and thermodynamical properties of a molecular system, which typically involves a solute (like a 5-benzylidenehydantoin derivative) immersed in a solvent. mdpi.com These simulations can reveal the stability of a ligand-protein complex by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time. mdpi.com

For instance, in studies involving sirtuin (SIRT) inhibitors, MD simulations have been used to explore the conformational changes in the enzyme's binding pocket upon the binding of a 5-benzylidenehydantoin-based inhibitor. mdpi.com Simulations lasting several nanoseconds can identify key residues involved in the inhibitor binding and reveal the dynamic role of specific amino acids, such as Phe96 in SIRT2, in stabilizing the inhibitor-protein complex. mdpi.com Similarly, when investigating analogs of 5-(substituted benzylidene)hydantoin as tyrosinase inhibitors, MD simulations combined with docking studies have confirmed that these compounds can interact strongly with residues in the enzyme's active site, acting as competitive inhibitors. nih.gov

These computational approaches allow for the selection of promising compounds for further experimental testing by predicting their binding affinity and stability within a biological target. researchgate.net The insights gained from MD simulations are crucial for the rational design of new, more potent derivatives based on the 5-benzylidenehydantoin scaffold.

Conformational Analysis and Stability

Research Findings:

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to study the geometric properties and conformational stability of hydantoin derivatives. researchgate.netresearchgate.net DFT calculations, often using the B3LYP/6-31+G(d,p) level of theory, can optimize molecular geometries and determine the energies of different isomers, such as the E and Z forms. researchgate.net For a series of novel imidazolidinone derivatives, DFT results have confirmed the greater stability of the E isomer. researchgate.net

In studies of 5-benzyl-imidazolidinone derivatives, a combination of X-ray crystallography and theoretical calculations revealed surprising conformational preferences. Calculations showed that out of several staggered conformers, the one where the phenyl group is positioned over the heterocyclic ring is the most stable. ethz.ch This kind of detailed conformational analysis helps in understanding the steric and electronic effects that influence the three-dimensional structure of these molecules. ethz.ch

The stability of different conformers is influenced by factors such as steric hindrance, electrostatic interactions, and hyperconjugative effects. polimi.it For hydantoin-based peptidomimetics, computational conformational searches using Monte Carlo and Molecular Mechanics (MM) approaches have been employed to assess their propensity to adopt defined secondary structures like α-helices or β-turns. polimi.it These studies have shown that while an open α-helix conformation may be slightly favored according to molecular modeling, a closed β-turn conformation is often preferred in solution and in the solid state. polimi.it

Solvatochromic Investigations

Solvatochromism refers to the change in the color of a substance (or more accurately, a shift in its absorption or emission spectra) when it is dissolved in different solvents. Studying the solvatochromism of 5-benzylidenehydantoin provides critical information about its electronic structure and how it interacts with its immediate environment.

Solvent-Solute Interaction Analysis

The interaction between a solute molecule and the surrounding solvent molecules can significantly affect the solute's ground and excited electronic states. Analyzing these interactions helps to understand the nature of the intermolecular forces at play.

Research Findings:

Solvent-solute interactions are fundamental in determining the behavior of molecules in solution, influencing everything from ground-state stability to reaction pathways. cardiff.ac.uk For 5-benzylidenehydantoin derivatives, these interactions are often studied by observing the shifts in their UV-Vis absorption maxima in a range of solvents with varying polarities. cardiff.ac.uk

Studies on halogen-substituted 5-benzylidenehydantoin derivatives have shown that the intensity of their absorption bands can increase with the enhancement of solvent polarity and acidity. cardiff.ac.uk In aprotic solvents, these compounds typically show a single absorption band, but in protic solvents, this band can broaden and even split, indicating strong hydrogen-bonding interactions. cardiff.ac.uk The lactam tautomeric form of hydantoins is known to be prevalent, and hydrogen bonding is a crucial factor in the formation of solute/solvent interactions. cardiff.ac.uk H-bond donor (HBD) solvents are expected to interact with the oxygen atoms of the carbonyl groups in the hydantoin ring. cardiff.ac.uk

The nature of these interactions can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption spectrum. A negative sign for certain coefficients in solvatochromic models indicates a bathochromic shift with increasing solvent polarity, suggesting a stabilization of the electronic excited state relative to the ground state. cardiff.ac.uk Conversely, a positive sign denotes a hypsochromic shift. cardiff.ac.uk

Linear Solvation Energy Relationship (LSER) Models (e.g., Kamlet-Taft, Katalan Equations)

To quantify the contributions of different types of solvent-solute interactions, Linear Solvation Energy Relationship (LSER) models are frequently used. The Kamlet-Taft and Katalan equations are prominent examples that correlate spectroscopic data with solvent parameters representing polarity/polarizability, acidity, and basicity.

Research Findings:

The Kamlet-Taft (1) and Katalan (2) equations are powerful tools for analyzing the solvatochromic behavior of compounds like 5-benzylidenehydantoin derivatives.

(1) ν = ν₀ + sπ* + aα + bβ (2) ν = ν₀ + cSA + dSB + eSPP

Here, ν is the absorption frequency, ν₀ is the frequency in the gas phase, and the other terms represent contributions from the solvent's dipolarity/polarizability (π** or SPP), hydrogen bond donor acidity (α or SA), and hydrogen bond acceptor basicity (β or SB).

Multiple linear regression analysis using these models on the absorption frequencies of 5-benzylidenehydantoin derivatives has shown satisfactory correlations (R > 0.95), indicating the models' suitability. cardiff.ac.uk For some derivatives, the analysis reveals that solvatochromism is primarily a consequence of solvent acidity and basicity rather than dipolarity/polarizability. cardiff.ac.uk For other derivatives, particularly certain halogen-substituted ones, dipolarity/polarizability may play a more dominant role. cardiff.ac.uk

The regression coefficients (s, a, b or c, d, e) provide quantitative insight into the nature of the interactions. For example, negative signs for the a and b coefficients in the Kamlet-Taft equation imply stabilization of the electronic excited state relative to the ground state through hydrogen bonding. cardiff.ac.uk These analyses are crucial for designing novel photoactive materials with specific environmental sensitivities. cardiff.ac.uk

Below are examples of data derived from LSER studies on substituted 5-benzylidenehydantoin derivatives.

Table 1: Kamlet-Taft Solvatochromic Parameters for a Halogenated 5-Benzylidenehydantoin Derivative

| Parameter | Coefficient | Standard Error | Contribution (%) |

| ν₀ (cm⁻¹) | 38.95 | ±0.85 | - |

| s (Polarity/Polarizability) | -6.67 | ±1.17 | 40.0 |

| a (Acidity) | 1.73 | ±0.34 | 30.0 |

| b (Basicity) | 1.78 | ±0.42 | 30.0 |

| Data derived from studies on halogenated derivatives of 5-benzylidenehydantoin. The specific derivative is (E)-5-(3-bromo-4-(dodecyloxy)benzylidene)imidazolidine-2,4-dione. Data sourced from reference cardiff.ac.uk. |

Table 2: Katalan Solvatochromic Parameters for a Halogenated 5-Benzylidenehydantoin Derivative

| Parameter | Coefficient | Standard Error | Contribution (%) |

| ν₀ (cm⁻¹) | 39.95 | ±0.79 | - |

| c (Acidity) | 1.92 | ±0.35 | 32.2 |

| d (Basicity) | 1.72 | ±0.47 | 28.8 |

| e (Polarity/Polarizability) | -1.74 | ±0.43 | 39.0 |

| Data derived from studies on halogenated derivatives of 5-benzylidenehydantoin. The specific derivative is (E)-5-(3-bromo-4-(dodecyloxy)benzylidene)imidazolidine-2,4-dione. Data sourced from reference cardiff.ac.uk. |

Reaction Mechanism Studies of 5 Benzylidenehydantoin

Stereochemical Aspects

Stereochemistry plays a pivotal role in the functionality of many organic molecules, and 5-benzylidenehydantoin (B7779842) is no exception. The arrangement of its atoms in three-dimensional space influences its properties and interactions.

Z/E Isomerism of the Benzylidene Moiety

The exocyclic double bond in 5-benzylidenehydantoin gives rise to geometric isomerism, resulting in Z and E configurations. The condensation of hydantoin (B18101) or 3-methylhydantoins with aromatic aldehydes predominantly yields the Z-isomer. rsc.org However, when both nitrogen atoms of the hydantoin ring are substituted, as in 1,3-diphenylhydantoin, both Z and E isomers can be formed directly in significant amounts. rsc.org The Z-isomer is generally the major product in the condensation of hydantoin with benzaldehyde (B42025). rsc.org

The configuration of these isomers can be determined using spectroscopic methods such as ¹H and ¹³C NMR, as well as IR and UV spectroscopy. rsc.org Key differences in the ¹H NMR spectra help in assigning the configurations. For instance, the vinyl proton in the Z-isomer is deshielded and appears at a lower field compared to the E-isomer due to the anisotropic effect of the 4-carbonyl group. rsc.org Conversely, the phenyl ortho-protons in the E-isomer are more deshielded than those in the Z-isomer. rsc.org The vinyl proton of the Z-isomer typically resonates around δH 6.40 - 6.62, while that of the E-isomer is found around δH 6.28 - 6.37. ekb.eg

The stability of the Z-isomer is attributed to less steric hindrance between the carbonyl group and the β-phenyl ring and possible intramolecular hydrogen bonding. nih.gov The reaction conditions, including temperature, solvent polarity, and substituents on the benzaldehyde, can influence the stereoselectivity of the synthesis. For example, polar protic solvents like acetic acid tend to favor the formation of the Z-isomer.

Table 1: Spectroscopic Data for Z/E Isomers of 5-Benzylidenehydantoin Derivatives

| Isomer | Vinyl Proton (δH, ppm) | Phenyl ortho-Proton (δH, ppm) |

| Z-isomer | 6.40 - 6.62 ekb.eg | 7.34 - 7.64 ekb.eg |

| E-isomer | 6.28 - 6.37 ekb.eg | 7.90 - 7.98 ekb.eg |

Racemisation Mechanisms (e.g., Se1, Se2 Pathways)

The racemization of 5-substituted hydantoins, which involves the interconversion of enantiomers, is a critical aspect of their stereochemical stability. Detailed kinetic and mechanistic studies on related compounds like (S)-5-benzylhydantoin suggest that racemization proceeds through an Se1 (unimolecular electrophilic substitution) mechanism. cardiff.ac.uk This mechanism involves the formation of a planar intermediate, which is supported by kinetic isotope effects and solvent studies. cardiff.ac.uk The Se1 pathway is favored over a concerted Se2 (bimolecular electrophilic substitution) process. cardiff.ac.uk The presence of protonated amino or ammonium (B1175870) groups on the hydantoin structure can increase the rate of racemization by facilitating this process. cardiff.ac.uk

Kinetic Isotope Effects and Solvent Kinetic Isotope Effects on Racemisation

The study of kinetic isotope effects (KIEs) provides strong evidence for the proposed racemization mechanism. A KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For the racemization of 5-substituted hydantoins, significant primary kinetic isotope effects are observed, which, along with the absence of solvent kinetic isotope effects, strongly support the Se1 mechanism. cardiff.ac.uk This indicates that the cleavage of the C-H bond at the 5-position is the rate-limiting step. cardiff.ac.uk

Solvent effects also play a role in the racemization kinetics. For instance, the addition of DMSO to phosphate (B84403) buffers has been shown to significantly increase the rate of racemization for a series of 5-benzylhydantoins. cardiff.ac.uk In contrast, co-solvents like 2-propanol and dioxane decrease the rate for neutral hydantoins but increase it for a cationic hydantoin. cardiff.ac.uk These effects are attributed to changes in the basicity of the anionic catalysts and preferential solvation phenomena. cardiff.ac.uk

Kinetic Studies

Kinetic studies are instrumental in elucidating the detailed steps of a reaction mechanism, including the identification of rate-determining steps and transient intermediates.

H/D Exchange Kinetics

Hydrogen/deuterium (H/D) exchange kinetics are a powerful tool for probing the structure and dynamics of molecules. spectralysbiotech.comwikipedia.org The rate of exchange of labile protons provides information about their solvent accessibility and involvement in hydrogen bonding. spectralysbiotech.comwikipedia.org In the context of 5-substituted hydantoins, the kinetics of H/D exchange at the C-5 position have been studied in conjunction with racemization kinetics. These studies show that both processes are often linked and provide further support for the proposed Se1 mechanism. cardiff.ac.uk The exchange rates are sensitive to the molecular structure and the surrounding solvent environment. cardiff.ac.ukspectralysbiotech.com

Rate-Determining Steps and Intermediates in Chemical Transformations

Intermediates are short-lived species formed during a reaction that are subsequently consumed to form the products. crunchchemistry.co.uk In the synthesis of hydantoins, several intermediates can be involved. For example, the Bucherer-Bergs reaction proceeds through a cyanohydrin intermediate. researchgate.net In the Ugi reaction for synthesizing functionalized hydantoins, carbamates are formed as intermediates before cyclizing. jddtonline.info The identification and characterization of such intermediates are crucial for understanding the complete reaction pathway.

Influencing Factors on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of 5-benzylidenehydantoin and related hydantoin derivatives are not fixed properties but are highly susceptible to the conditions under which a reaction is carried out. Key factors that exert significant influence include the choice of solvent, the presence and nature of catalysts and reagents, and specific structural features within the molecule itself. Understanding these factors is crucial for controlling reaction outcomes, such as reaction rates and the stereochemical configuration of the products.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can dramatically alter the reaction rate and even the underlying mechanism. This is particularly true for reactions involving polar or charged intermediates and transition states, such as the racemization and synthesis of 5-substituted hydantoins. cardiff.ac.uk The effects are often tied to the solvent's polarity, its ability to donate or accept protons (proticity), and its capacity to solvate different species. cardiff.ac.uktypeset.io

Detailed kinetic studies on the racemization of 5-benzylhydantoins have revealed significant solvent-dependent rate variations. cardiff.ac.uk For instance, the addition of dimethyl sulfoxide (B87167) (DMSO), a dipolar aprotic solvent, to aqueous phosphate buffers has been shown to cause a marked increase in the racemization rate for all studied substrates. cardiff.ac.uk In contrast, co-solvents like 2-propanol and dioxane, which are less polar, tend to decrease the racemization rate for neutral hydantoin molecules. cardiff.ac.uk

The influence of the solvent is often explained by its interaction with the reactants and, more importantly, the transition state. cardiff.ac.uktypeset.io Solvent effects on the basicity of anionic catalysts and phenomena of preferential solvation are considered important factors affecting the rate constants in mixed media. cardiff.ac.uk For example, a higher polarity solvent is expected to better shield sensitive sites on a molecule, potentially influencing reaction pathways like Hofmann elimination in quaternary ammonium salts. typeset.io

Table 1: Effect of Different Solvents on Hydantoin Reaction Kinetics

| Solvent/Co-solvent | Compound Type | Observed Effect on Reaction Rate | Reaction Type | Source(s) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Neutral & Cationic Hydantoins | Marked Rate Increase | Racemization | cardiff.ac.uk |

| 2-Propanol | Neutral Hydantoins | Rate Decrease | Racemization | cardiff.ac.uk |

| Dioxane | Neutral Hydantoins | Rate Decrease | Racemization | cardiff.ac.uk |

| 2-Propanol | Cationic Hydantoins | Rate Increase | Racemization | cardiff.ac.uk |

| Dioxane | Cationic Hydantoins | Rate Increase | Racemization | cardiff.ac.uk |

| Dimethylformamide (DMF) | Aldehydes & Active Hydrogen Compounds | Favors Kinetics (Both Steps) | Knoevenagel Condensation | |

| Ethanol (EtOH) | Aldehydes & Active Hydrogen Compounds | Favors Kinetics (Mainly First Step) | Knoevenagel Condensation | |

| Methanol (MeOH) | Quaternary Ammonium Salts | Provides Good Stability | Degradation | typeset.io |

Role of Catalysts and Reagents

Catalysts and reagents are fundamental to directing the synthesis and transformation of 5-benzylidenehydantoin. Their primary role is to provide a lower energy pathway for the reaction, thereby increasing the reaction rate. In many cases, they also influence the selectivity of the reaction.

The Knoevenagel condensation to form 5-benzylidenehydantoins from hydantoin and benzaldehyde is typically performed under basic conditions. aip.org A variety of catalysts can be employed to facilitate this transformation. Common choices include weak bases like piperidine (B6355638) and β-alanine, as well as reagents like ammonium acetate (B1210297). Stronger bases such as sodium hydroxide (B78521) or potassium carbonate are also used effectively.

More complex catalyst systems have been developed to optimize yields and accommodate a wider range of substrates. For example, mixed catalyst systems have proven effective. aip.org A system of Urea and p-Toluenesulfonic acid (Urea-PTSA) provides the best yields for reactions involving electron-rich aromatic aldehydes. aip.org Conversely, a mixture of Guanidine (B92328) hydrochloride and triethylamine (B128534) (GnHCl-TEA) is more suitable for electron-poor and heteroaromatic aldehydes. aip.org These findings highlight how the electronic properties of the starting material can dictate the choice of the optimal catalyst. aip.org

In the context of stereoselectivity, catalysts play a pivotal role in asymmetric synthesis. For instance, the asymmetric hydrogenation of prochiral exocyclic hydantoin derivatives to produce chiral 5-aryl substituted hydantoins has been achieved using a Palladium/BINAP catalyst system. researchgate.net A key factor in achieving high enantioselectivity in this reaction was the use of a chiral Brönsted acid as an additive, demonstrating the synergistic effect of multiple catalytic species. researchgate.net

Table 2: Catalysts and Reagents in 5-Benzylidenehydantoin Reactions

| Catalyst/Reagent | Reaction Type | Function/Observation | Source(s) |

|---|---|---|---|

| Piperidine, β-alanine, Ammonium acetate | Knoevenagel Condensation | Commonly used to facilitate imine formation. | |

| Sodium hydroxide, Potassium carbonate | Knoevenagel Condensation | Basic catalysts for forming the benzylidene group. | |

| Urea-p-Toluenesulfonic acid (Urea-PTSA) | Knoevenagel Condensation | Best yields for electron-donating substituent aldehydes. | aip.org |

| Guanidine hydrochloride-triethylamine (GnHCl-TEA) | Knoevenagel Condensation | Suitable for electron-withdrawing and heteroaromatic aldehydes. | aip.org |

| Palladium/BINAP with chiral Brönsted acid | Asymmetric Hydrogenation | Produces chiral hydantoins with high enantioselectivity. | researchgate.net |

Intramolecular Effects (e.g., Positive Charge Facilitation of Racemisation)

Intramolecular effects refer to the influence of one functional group within a molecule on the reactivity of another part of the same molecule. wikipedia.org These effects are powerful because the reacting groups are held in close proximity, which can lead to reaction rates that are significantly higher than their intermolecular counterparts. wikipedia.org

A prominent example in hydantoin chemistry is the intramolecular facilitation of racemization by a positive charge. cardiff.ac.uk Racemization is the process where a chiral molecule converts into an equal mixture of both enantiomers, resulting in the loss of optical activity. For 5-substituted hydantoins, this process often proceeds through a stepwise electrophilic substitution (SeI) mechanism involving a planar intermediate. cardiff.ac.uk

Studies have shown that hydantoins containing a protonated amino group or a quaternary ammonium group exhibit increased stereolability, meaning they racemize more easily. cardiff.ac.uk This increased rate of racemization is attributed to the intramolecular facilitation by the nearby positive charge. cardiff.ac.uk The positive charge can stabilize the formation of the carbanionic intermediate that is a key step in the racemization pathway, thereby lowering the activation energy for the process. This effect highlights how structural modifications, even at a distance from the chiral center, can have a profound impact on the stereochemical stability of the molecule. cardiff.ac.uk

Table 3: Intramolecular Effects on Hydantoin Racemization

| Structural Feature | Effect on Stereolability | Proposed Mechanism | Source(s) |

|---|---|---|---|

| Protonated Amino Group | Increased Racemization Rate | Intramolecular facilitation via positive charge stabilization of the transition state. | cardiff.ac.uk |

| Ammonium Group | Increased Racemization Rate | Intramolecular facilitation via positive charge stabilization of the transition state. | cardiff.ac.uk |

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms

Derivatives of 5-benzylidenehydantoin (B7779842) have been identified as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.govtandfonline.com The core chemical structure, specifically the β-phenyl-α,β-unsaturated carbonyl group, is considered essential for this potent anti-tyrosinase activity. nih.govrsc.org The design of these inhibitors was inspired by the chemical structures of L-tyrosine and L-DOPA, the natural substrates of tyrosinase. nih.gov

Kinetic analyses have demonstrated that 5-benzylidenehydantoin derivatives act as competitive inhibitors of tyrosinase. nih.govkisti.re.kr This mode of inhibition signifies that the compound directly competes with the substrate (like L-tyrosine) for binding to the enzyme's active site. For instance, a study on a series of 5-(substituted benzylidene)hydantoin analogs identified one potent derivative, compound 2e (with a hydroxyl group at R² and a methoxy (B1213986) group at R³ on the benzylidene ring), as a competitive inhibitor against mushroom tyrosinase. nih.govkisti.re.kr Similarly, related structures like (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione and (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione were also confirmed to be competitive inhibitors of mushroom tyrosinase, indicating a common mechanism for this class of compounds. researchgate.net

Table 1: Inhibitory Activity of Selected Benzylidene-Scaffold Derivatives against Mushroom Tyrosinase

| Compound | Scaffold | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin (2d) | 2-Thiohydantoin (B1682308) | 1.07 ± 2.30 | Kojic Acid | 19.69 ± 4.90 |

| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) | Thiazolidine-2,4-dione | 13.36 | Kojic Acid | 24.72 |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f) | Thiazolidine-2,4-dione | 9.87 | Kojic Acid | 24.72 |